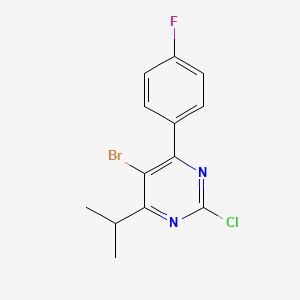
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a chloro group, a hydroxy group, and an ethyl ester group attached to a phenoxyacetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-4-hydroxyphenoxyacetate typically involves the reaction of 3-chloro-4-hydroxyphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-chloro-4-hydroxyphenol+ethyl chloroacetateK2CO3,solventethyl 3-chloro-4-hydroxyphenoxyacetate
Industrial Production Methods
On an industrial scale, the production of ethyl 3-chloro-4-hydroxyphenoxyacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxyacetates.
Ester hydrolysis: Formation of 3-chloro-4-hydroxyphenoxyacetic acid.
Oxidation: Formation of 3-chloro-4-oxophenoxyacetate.
Scientific Research Applications
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the formulation of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-4-hydroxyphenoxyacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chloro and hydroxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate can be compared with other phenoxyacetates, such as:
Ethyl 4-chloro-3-hydroxyphenoxyacetate: Similar structure but with different positioning of the chloro and hydroxy groups.
Methyl 3-chloro-4-hydroxyphenoxyacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-bromo-4-hydroxyphenoxyacetate: Similar structure but with a bromo group instead of a chloro group.
The uniqueness of ethyl 3-chloro-4-hydroxyphenoxyacetate lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C10H11ClO4 |
|---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C10H11ClO4/c1-2-14-10(13)6-15-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6H2,1H3 |
InChI Key |
LCFLJHXAQJKTIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-Dichloro-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B8682828.png)

![2-Methylpyrazolo[1,5-A]pyridine-4-carbaldehyde](/img/structure/B8682854.png)

![tert-butyl N-[3-(azetidine-1-carbonyl)phenyl]carbamate](/img/structure/B8682862.png)
![[1-(4-Methoxyanilino)ethylidene]propanedinitrile](/img/structure/B8682863.png)



![5-Iodo-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B8682891.png)


